(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
Brand Name:
Vulcanchem
CAS No.:
177943-33-8
VCID:
VC0185878
InChI:
InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1
SMILES:
C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl
Molecular Formula:
C9H11ClN2O2
Molecular Weight:
214.65 g/mol
(S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride
CAS No.: 177943-33-8
Main Products
VCID: VC0185878
Molecular Formula: C9H11ClN2O2
Molecular Weight: 214.65 g/mol
CAS No. | 177943-33-8 |
---|---|
Product Name | (S)-3-aMino-1-hydroxy-3,4-dihydroquinolin-2(1H)-one hydrochloride |
Molecular Formula | C9H11ClN2O2 |
Molecular Weight | 214.65 g/mol |
IUPAC Name | (3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one;hydrochloride |
Standard InChI | InChI=1S/C9H10N2O2.ClH/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12;/h1-4,7,13H,5,10H2;1H/t7-;/m0./s1 |
Standard InChIKey | WZOBDOKCHIUXAY-FJXQXJEOSA-N |
Isomeric SMILES | C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N.Cl |
SMILES | C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl |
Canonical SMILES | C1C(C(=O)N(C2=CC=CC=C21)O)N.Cl |
PubChem Compound | 22868922 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume